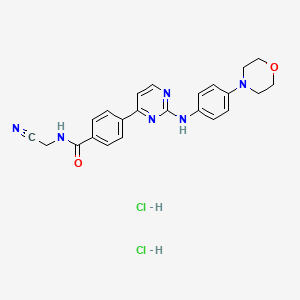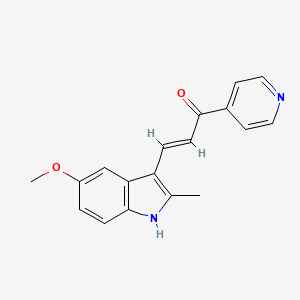
m-PEG8-acid
Overview
Description
m-PEG8-acid: is a polyethylene glycol (PEG) derivative with a terminal carboxylic acid group. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which enhances solubility in aqueous media . The molecular formula of this compound is C18H36O10, and it has a molecular weight of 412.5 .
Mechanism of Action
Target of Action
The primary target of m-PEG8-acid are primary amine groups . These groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.
Mode of Action
This compound is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows this compound to bind to its target and exert its effects.
Pharmacokinetics
The hydrophilic peg spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The formation of a stable amide bond between this compound and primary amine groups can alter the function of the target protein, leading to changes at the molecular and cellular levels . The exact effects would depend on the specific protein targeted and the context in which the reaction occurs.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of activators such as EDC or HATU is necessary for this compound to react with primary amine groups . Additionally, the solubility of this compound in aqueous media suggests that it may be more effective in such environments .
Biochemical Analysis
Biochemical Properties
m-PEG8-acid plays a significant role in biochemical reactions due to its ability to form a stable amide bond with primary amine groups . This reaction occurs in the presence of activators such as EDC or HATU . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , making it a valuable tool in various biochemical applications.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with primary amine groups. The terminal carboxylic acid of this compound can react with these amine groups to form a stable amide bond . This reaction, facilitated by activators like EDC or HATU, allows this compound to bind to various biomolecules and exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
Given its chemical structure and properties, this compound is likely to exhibit stability over time, making it suitable for long-term biochemical studies .
Metabolic Pathways
Given its ability to form stable amide bonds with primary amine groups , this compound may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its hydrophilic PEG spacer, which increases its solubility in aqueous media . This property may facilitate the transport of this compound across cell membranes and its distribution within various cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: m-PEG8-acid is synthesized through the reaction of polyethylene glycol with a carboxylic acid derivative. The terminal carboxylic acid group can be introduced by reacting polyethylene glycol with succinic anhydride or other carboxylic acid anhydrides under basic conditions . The reaction typically involves the use of catalysts such as 4-dimethylaminopyridine (DMAP) and solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
Industrial Production Methods: In industrial settings, this compound is produced by polymerizing ethylene oxide with a carboxylic acid initiator. The process involves the use of alkaline catalysts such as sodium hydroxide or potassium hydroxide to control the polymerization and achieve the desired molecular weight . The resulting product is purified through techniques like precipitation, filtration, and drying to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: m-PEG8-acid undergoes various chemical reactions, including:
Esterification: The carboxylic acid group can react with alcohols in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid to form esters.
Common Reagents and Conditions:
Amide Bond Formation: EDC, HATU, DMAP, DCM, DMF.
Esterification: Sulfuric acid, p-toluenesulfonic acid, alcohols.
Major Products Formed:
Amide Bond Formation: Amide derivatives of this compound.
Esterification: Ester derivatives of this compound.
Scientific Research Applications
m-PEG8-acid has numerous applications in scientific research, including:
Comparison with Similar Compounds
m-PEG4-acid: A shorter PEG linker with similar properties but lower molecular weight.
m-PEG12-acid: A longer PEG linker with higher molecular weight and increased solubility.
Uniqueness of m-PEG8-acid: this compound offers a balance between molecular weight and solubility, making it suitable for a wide range of applications. Its hydrophilic nature and ability to form stable covalent bonds with various functional groups make it a versatile compound in chemical and biological research .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O10/c1-21-4-5-23-8-9-25-12-13-27-16-17-28-15-14-26-11-10-24-7-6-22-3-2-18(19)20/h2-17H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUSQXBQANBSDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)











